molecular formula C18H18N4O4 B11703475 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-hydroxybenzylidene)acetohydrazide

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No.: B11703475
M. Wt: 354.4 g/mol
InChI Key: PCWWLMZYWAUFMW-AWQFTUOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the pyridine derivative with an appropriate hydrazide under specific reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the hydroxyl group allows for oxidation reactions, potentially forming quinones.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the hydrazide moiety are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and hydrazides. For example:

  • 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide
  • 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4O4/c1-12-7-14(10-25-2)16(8-19)18(21-12)26-11-17(24)22-20-9-13-3-5-15(23)6-4-13/h3-7,9,23H,10-11H2,1-2H3,(H,22,24)/b20-9+

InChI Key

PCWWLMZYWAUFMW-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(C=C2)O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(C=C2)O)C#N)COC

Origin of Product

United States

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